4-Hydroxyphenyl diphenyl phosphate

Descripción

Contextual Significance in Chemical and Environmental Sciences

4-Hydroxyphenyl diphenyl phosphate (B84403) (4-HPDPP), also known as 4-hydroxyphenyl-diphenyl phosphate (4-OH-TPHP), is primarily recognized as a transformation product of triphenyl phosphate (TPHP). bohrium.com TPHP is a high-production-volume chemical used as a flame retardant and plasticizer in a vast array of consumer and industrial products, including electronics, furniture, and building materials. uantwerpen.be Due to its additive nature, TPHP can leach from these products into the surrounding environment, leading to widespread contamination of indoor dust, air, and various water bodies. nih.gov

The environmental fate of TPHP is a key area of investigation. Through biotic and abiotic processes, TPHP can be transformed into various metabolites, with 4-HPDPP being a significant hydroxylated derivative. researchgate.net The presence of 4-HPDPP has been confirmed in diverse environmental matrices, including indoor dust and wastewater, indicating its persistence and mobility. uantwerpen.benih.gov This widespread environmental occurrence necessitates a thorough understanding of its chemical properties, behavior, and potential ecological impact.

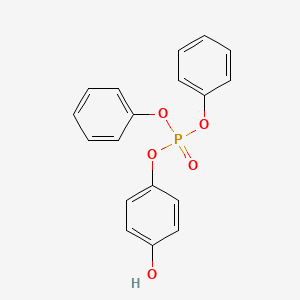

From a chemical standpoint, the structure of 4-HPDPP, featuring a hydroxyl group on one of the phenyl rings, distinguishes it from its parent compound. This structural modification can significantly alter its physicochemical properties, such as water solubility and potential for biological interactions. The study of its synthesis, characterization, and reactivity is crucial for developing analytical standards and understanding its environmental transformation pathways. sci-hub.seindustrialchemicals.gov.au Deuterated forms of 4-HPDPP, such as 4-Hydroxyphenyl diphenyl phosphate-d10, are synthesized for use as internal standards in quantitative analytical studies, enabling accurate measurement in complex environmental and biological samples. invivochem.com

Role as a Hydroxylated Organophosphate Metabolite

The primary significance of 4-HPDPP in a biological context is its role as a major metabolite of TPHP in various organisms, including humans. researchgate.netnih.govresearchgate.net Following exposure to TPHP through ingestion, inhalation, or dermal contact, the parent compound undergoes metabolic transformation in the body, primarily in the liver. oaepublish.com One of the key metabolic pathways is hydroxylation, leading to the formation of 4-HPDPP. researchgate.net

This metabolic conversion is a critical aspect of toxicokinetic studies. The detection of 4-HPDPP in human biological samples, such as urine, serves as a specific and reliable biomarker of exposure to TPHP. nih.govresearchgate.net Studies have shown that urinary levels of 4-HPDPP correlate with the concentrations of TPHP in the blood, making it a valuable tool for human biomonitoring and epidemiological research. nih.govresearchgate.net In fact, 4-HPDPP has been detected in over 80% of urine samples in some general population studies. nih.govresearchgate.net It is important to note that 4-HPDPP is predominantly found in its conjugated form in urine. hkbu.edu.hk

The formation of 4-HPDPP is not limited to humans. It has also been identified as a metabolite in various wildlife species, such as fish. researchgate.netacs.org For instance, in Japanese medaka exposed to TPHP, 4-HPDPP was detected in their livers at concentrations comparable to the parent compound. acs.org This highlights the widespread metabolic pathway of TPHP across different species and underscores the potential for bioaccumulation and biological effects of this metabolite in aquatic ecosystems.

Overview of Research Trajectories and Academic Relevance

Research on 4-HPDPP is rapidly evolving, driven by concerns over the potential health effects of organophosphate flame retardants. The academic relevance of this compound spans several disciplines, including environmental chemistry, toxicology, and endocrinology.

A significant research trajectory focuses on the endocrine-disrupting potential of 4-HPDPP. In vitro studies have demonstrated that 4-HPDPP can exhibit antagonistic effects on several hormone receptors, including the estrogen receptor α (ERα), thyroid hormone receptor β (TRβ), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). nih.gov Notably, it has been identified as a potent antagonist of ERα. nih.gov Some research has also indicated that exposure to its parent compound, TPHP, and consequently to 4-HPDPP, may be associated with alterations in reproductive hormone levels in women, such as progesterone (B1679170) and 17β-estradiol. frontiersin.orgnih.gov In fish, both TPHP and its metabolite 4-HPDPP are believed to contribute to reproductive inhibition by acting as estrogen receptor antagonists. acs.org

Another critical area of investigation is the association between 4-HPDPP exposure and metabolic health. Epidemiological studies have reported associations between urinary concentrations of 4-HPDPP and increased levels of total cholesterol (TC) and triglycerides (TG) in the blood. sci-hub.seresearchgate.net These findings suggest a potential role of TPHP exposure and its metabolism to 4-HPDPP in the disruption of lipid metabolism.

Furthermore, the development of advanced analytical methods for the detection and quantification of 4-HPDPP in various matrices is an ongoing area of research. hkbu.edu.hk These methods are essential for accurate exposure assessment in human populations and for monitoring its presence in the environment.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(4-hydroxyphenyl) diphenyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O5P/c19-15-11-13-18(14-12-15)23-24(20,21-16-7-3-1-4-8-16)22-17-9-5-2-6-10-17/h1-14,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPNBQOZUKISRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601044382 | |

| Record name | 4-Hydroxyphenyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601044382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56806-74-7 | |

| Record name | 4-Hydroxyphenyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601044382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Routes for 4-Hydroxyphenyl Diphenyl Phosphate (B84403)

The primary and most well-established methods for synthesizing 4-hydroxyphenyl diphenyl phosphate involve the condensation of phenol (B47542) derivatives with a phosphorus source, most commonly phosphorus oxychloride.

Phenol Derivative Condensation with Phosphorus Oxychloride

The reaction of phenol derivatives with phosphorus oxychloride is a cornerstone in the synthesis of triaryl phosphates, including this compound. sci-hub.se This process typically involves the reaction of a phenol, in this case, a mixture of phenol and a 4-hydroxyphenyl derivative, with phosphorus oxychloride. The reaction is generally carried out in the presence of a catalyst. sci-hub.se Another common approach involves the reaction of phenyl dichlorophosphate (B8581778) with 4-hydroxyphenol. To prevent the hydrolysis of the reactive dichlorophosphate intermediate, this reaction is conducted under anhydrous conditions. A base, such as pyridine, is typically employed to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.

Optimization of Reaction Conditions and Yield

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, and the stoichiometry of the reactants. For instance, in the synthesis of related unsymmetrical phenylurea derivatives, a comprehensive study on the effect of solvents and bases was conducted to achieve an environmentally benign process with high yields. researchgate.net The choice of solvent can significantly influence the reaction rate and the formation of byproducts. Similarly, the selection of a suitable base is crucial for neutralizing acidic byproducts and driving the reaction to completion. Temperature control is also vital to ensure the desired reaction proceeds selectively and to minimize degradation of the reactants or products. For industrial-scale production, continuous flow reactors and automated systems are often utilized to maintain precise control over these parameters, leading to consistent product quality and high throughput.

Precursor Role in Organophosphate Compound Synthesis

This compound serves as a valuable precursor in the synthesis of a variety of other organophosphate compounds. Its reactive hydroxyl group allows for further chemical modifications and the introduction of different functional groups. This makes it a versatile building block for creating more complex organophosphate esters with tailored properties. For example, the hydroxyl group can be further reacted to form ethers, esters, or other derivatives, expanding the library of accessible organophosphate compounds. The synthesis of various phosphate esters often involves the condensation of phenolic compounds with phosphorus oxychloride, highlighting the fundamental role of precursors like this compound in this area of organic synthesis.

Novel Synthetic Approaches and Derivatization Strategies

The field of organophosphate synthesis is continually evolving, with researchers exploring novel methods to improve efficiency, selectivity, and sustainability.

Synthesis of Related Hydroxyphenyl-Containing Phosphate Esters

Research into the synthesis of related hydroxyphenyl-containing phosphate esters provides insights into new derivatization strategies. For instance, the synthesis of various hydroxyphenyl-containing phosphate esters has been reported, demonstrating the versatility of the core structure. acs.org These studies often explore different catalysts and reaction conditions to achieve the desired products. One approach involves the use of phosphoramidite (B1245037) chemistry, which allows for the stepwise construction of complex phosphate esters. Another strategy involves the use of organocatalysts to promote the formation of the phosphate ester bond under mild conditions. acs.org

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organophosphate esters to minimize environmental impact. mdpi.comrsc.org This involves the use of less hazardous reagents, alternative solvents, and energy-efficient reaction conditions. kahedu.edu.inripublication.com

One key aspect of green chemistry is the use of safer solvents. Water, being non-toxic and readily available, is an ideal green solvent for many organic reactions. kahedu.edu.inripublication.com The development of water-soluble catalysts and surfactants has enabled a wider range of reactions to be carried out in aqueous media. rsc.org Supercritical fluids, such as carbon dioxide, also represent a greener alternative to traditional organic solvents. ripublication.com

Functional Applications in Materials Science

Role as a Flame Retardant in Polymeric Materials

4-Hydroxyphenyl diphenyl phosphate (B84403) functions as a flame retardant by disrupting the "fire triangle"—heat, fuel, and oxygen. When a polymer containing this phosphate ester is exposed to the heat of a fire, the flame retardant decomposes in a controlled manner to exert its protective effects. These effects are broadly categorized into condensed phase and gas phase mechanisms, which work in concert to suppress combustion.

In the condensed phase, the flame retardant acts within the solid polymer to alter its decomposition process. The primary goal of these mechanisms is to reduce the amount of flammable volatile gases (fuel) produced and to create a protective barrier on the polymer surface. nih.gov

One of the most critical condensed phase actions of aryl phosphates like 4-Hydroxyphenyl diphenyl phosphate is the promotion of charring. mdpi.com During pyrolysis, the phosphate ester decomposes to form phosphoric acid and subsequently polyphosphoric acid. mdpi.commdpi.com This acidic species acts as a powerful catalyst for the dehydration of the polymer chains. mdpi.com This process abstracts hydrogen and oxygen atoms from the polymer backbone in the form of water, leaving behind a carbon-rich, cross-linked residue known as char. mdpi.com

This char layer serves multiple protective functions:

It acts as a physical barrier, insulating the underlying virgin polymer from the heat of the flame. semanticscholar.org

It slows the mass transfer of flammable volatile decomposition products from the polymer to the gas phase where they would otherwise serve as fuel. acs.org

It can limit the diffusion of oxygen from the air to the polymer surface, further stifling combustion.

Research on bis(3-hydroxyphenyl) phenyl phosphate (BHPP), an isomer of this compound with identical elemental composition, demonstrates this effect clearly in epoxy resins. The incorporation of the hydroxylated phosphate significantly increases the amount of protective char formed at high temperatures. cnrs.fr

Table 1: Effect of Bis(3-hydroxyphenyl) phenyl phosphate (BHPP) on Flammability of Epoxy Resin Data based on a study of an isomeric analogue in a DGEBA epoxy system cured with the phosphate compound. cnrs.fr

| Property | Control (Neat Epoxy) | Epoxy with 1.51% Phosphorus (from BHPP) | Epoxy with 2.25% Phosphorus (from BHPP) |

| Char Yield at 700°C (in N₂) | 18% | 31% (approx. value interpolated) | 35% |

| Limiting Oxygen Index (LOI) | 26% | 31% | 33% |

| UL-94 Vertical Burn Rating | V-2 | V-0 | V-0 |

The polyphosphoric acid that forms on the polymer surface during pyrolysis can be described as a viscous, inorganic glass. nih.govresearchgate.net This glassy layer coats the char, sealing pores and cracks to create a more effective and thermally stable barrier. researchgate.net This "glazing" effect enhances the integrity of the char layer, preventing its oxidation at higher temperatures and further impeding the release of flammable volatiles. researchgate.net The phosphorus, in the form of phosphate compounds, becomes concentrated on the surface of this protective layer. researchgate.net

In addition to its action in the solid material, this compound also functions in the gas phase, above the polymer surface, where combustion occurs.

During pyrolysis, a portion of the organophosphorus compound breaks down into small, volatile, phosphorus-containing radical species (such as PO•, PO₂•, and HPO₂). mdpi.comunina.it These species are transported into the gas phase where they act as potent radical scavengers. mdpi.comunina.it

The self-sustaining chemical reactions that drive flaming combustion are dependent on highly reactive free radicals, primarily hydrogen (H•) and hydroxyl (OH•) radicals. The phosphorus-based radicals released from the flame retardant readily react with and neutralize these key radicals, effectively terminating the chain reactions of combustion. mdpi.comchinesechemsoc.org This process, known as flame inhibition, reduces the heat generated by the flame and can extinguish it. nih.gov This gas-phase activity is a hallmark of many organophosphorus flame retardants and complements the protective effects occurring in the condensed phase. mdpi.comunina.it

The impact of this dual-phase activity is evident in cone calorimetry tests, which measure key fire behavior parameters under forced-flaming conditions. Polymers treated with aryl phosphates typically show a significant reduction in heat release rate (HRR) and total heat release (THR).

Table 2: Representative Cone Calorimetry Data for a Polymer with an Aryl Phosphate FR Illustrative data showing typical effects of aryl phosphates on polymer flammability under cone calorimetry.

| Flammability Parameter | Neat Polymer (Typical) | Polymer + Aryl Phosphate FR (Typical) |

| Peak Heat Release Rate (pHRR) | ~1000-1600 kW/m² | Reduced by 40-60% |

| Total Heat Release (THR) | High | Reduced by 20-30% |

| Time to Ignition (TTI) | Unchanged or slightly decreased | Unchanged or slightly decreased |

| Char Residue | Low | Significantly Increased |

Integration into Advanced Material Systems and Networks

Applications in Heterogeneous Catalysis and Adsorption

While direct applications of this compound in its monomeric form as a heterogeneous catalyst or adsorbent are not extensively documented, its chemical structure provides a strong basis for its use as a precursor in the synthesis of advanced functional materials with significant potential in these fields. The presence of both a phenolic hydroxyl group and a diphenyl phosphate moiety allows it to be a versatile building block for creating porous organic polymers (POPs) and other networked materials. These materials can be engineered to have high surface areas, tunable pore sizes, and active sites suitable for catalysis and selective adsorption.

The primary route to harnessing the catalytic and adsorptive properties of this compound is through its incorporation into polymeric structures. The hydroxyl group can serve as a reactive site for polymerization, enabling the formation of polyesters, polyethers, or epoxy resins. Furthermore, the phosphate group can be part of the polymer backbone or a pendant group, influencing the material's surface chemistry, thermal stability, and interaction with various molecules.

Research into related phosphate-based materials has demonstrated the viability of this approach. For instance, porous organic polymers synthesized from precursors like diphenyl phosphate have shown considerable promise in environmental remediation through the adsorption of contaminants. researchgate.net Similarly, organic polymer networks created using di- and tri-hydroxy organic linkers with phosphorus compounds have been effective in dye adsorption and as supports for catalytic nanoparticles. researchgate.net These studies provide a strong indication of the potential applications for polymers derived from this compound.

Heterogeneous Catalysis

Polymers derived from this compound can be designed to function as heterogeneous catalysts in several ways. The phosphate groups within the polymer matrix can act as solid acid catalysts, or they can be functionalized to introduce other catalytic moieties. Moreover, the porous nature of these polymers makes them excellent supports for metal nanoparticles, creating highly active and recyclable catalysts.

One area of application is in the catalytic reduction of aromatic nitro compounds, a crucial step in the synthesis of amines. Research has shown that gold nanoparticles supported on phosphate-based organic polymer networks can effectively catalyze the reduction of 4-nitrophenol (B140041) to 4-aminophenol. researchgate.net The polymer network serves to stabilize the nanoparticles, preventing their aggregation and enhancing their catalytic activity and reusability. A hypothetical catalytic system based on a polymer derived from this compound could exhibit similar or enhanced properties due to the specific functionalities of the monomer.

Catalytic Performance of a Gold Nanoparticle-Loaded Organic Polymer Network (OPN) in the Reduction of 4-Nitrophenol researchgate.net

| Catalyst | Substrate | Product | Reaction Time (min) | Conversion (%) |

|---|---|---|---|---|

| AuNP@OPN-4 | 4-Nitrophenol | 4-Aminophenol | 30 | >99 |

Another potential catalytic application is in the cycloaddition of CO2 with epoxides to produce cyclic carbonates, which are valuable as green solvents and intermediates in chemical synthesis. Porous organic polymers containing quaternary phosphonium (B103445) salts have demonstrated high catalytic activity for this reaction under mild conditions. acs.org The incorporation of this compound into such a polymer could create a material with intrinsic catalytic sites for this transformation.

Adsorption

The high surface area and tunable porosity of polymers derived from this compound make them excellent candidates for use as adsorbents. These materials can be tailored to selectively remove pollutants from water or air. The presence of phenyl and phosphate groups can provide a combination of hydrophobic and hydrophilic interactions, as well as specific binding sites for a range of molecules.

A notable application is the removal of pharmaceutical contaminants from water. Studies on novel phosphate-based porous organic polymers (P-POPs) synthesized from diphenyl phosphate have demonstrated high adsorption capacities for compounds like caffeine, diclofenac, and carbamazepine. researchgate.net The performance of these materials is attributed to their large surface area and the presence of phosphate functional groups. A polymer synthesized using this compound would likely exhibit comparable or superior adsorption capabilities due to the additional interactions afforded by the hydroxyl group.

Adsorption Capacities of a Phosphate-Based Porous Organic Polymer (P-POP-2) for Pharmaceutical Compounds researchgate.net

| Adsorbent | Contaminant | Adsorption Capacity (mg/g) | Removal Efficiency (%) |

|---|---|---|---|

| P-POP-2 | Caffeine | 301 | >95 |

| Diclofenac | 217 | >82 | |

| Carbamazepine | 248 | >95 |

Furthermore, such polymers can be effective in the adsorption of dyes from industrial effluents. Phosphate-based organic polymer networks have shown selective adsorption of cationic dyes like methylene (B1212753) blue through electrostatic interactions. researchgate.net The versatility in the design of polymers from this compound would allow for the creation of adsorbents with tailored selectivity for different classes of dyes.

Occurrence in Environmental Compartments

4-HPDTP, often referred to as hydroxy-TPHP (OH-TPHP), is formed from the transformation of TPHP and other organophosphate flame retardants. acs.orgresearchgate.net Its detection in various environmental matrices underscores its persistence and the extensive contamination of its parent compounds.

While data on the parent compound TPHP are abundant, direct measurements of 4-HPDTP in aquatic environments are less common. TPHP is frequently detected in river water, surface water, and sediment due to its use as a flame retardant and plasticizer. industrialchemicals.gov.auresearchgate.net Its release into aquatic systems occurs through industrial effluents, wastewater treatment plant discharges, and runoff. industrialchemicals.gov.auinchem.org

Once in the aquatic environment, TPHP can undergo transformation to its metabolites. The primary degradation product, diphenyl phosphate (DPHP), is often found in higher concentrations than TPHP in water due to its greater water solubility. industrialchemicals.gov.aunih.gov For instance, in a study of an industrialized river in China, DPHP was ubiquitously detected with a median concentration of 4.25 ng/L. nih.gov

Direct detection of hydroxylated TPHP metabolites in these compartments is emerging. A study of Taihu Lake in China identified 3-hydroxyphenyl diphenyl phosphate (an isomer of 4-HPDTP) in sediment cores, indicating that these hydroxylated metabolites are present and can accumulate in sediments. researchgate.netresearchgate.net The presence of these metabolites highlights a secondary contamination source derived from the in-situ breakdown of the parent compounds.

Similar to aquatic environments, the presence of 4-HPDTP in terrestrial and atmospheric compartments is primarily linked to the deposition and degradation of TPHP. TPHP is a common contaminant in soil and the atmosphere, released from industrial processes and consumer products. nih.govresearchgate.net

Research has confirmed the presence of hydroxylated TPHP in dust and plastics. A notable study on impurities in plastics containing resorcinol (B1680541) bis(diphenyl phosphate) (RDP), another organophosphate flame retardant, detected TPHP and its hydroxylated form, meta-HO-TPHP. researchgate.net This same study found high concentrations of meta-HO-TPHP in indoor dust collected from electronic equipment, with levels reaching up to 14,227 ng/g. researchgate.net This finding suggests that 4-HPDTP can migrate from products into the surrounding environment, with dust acting as a significant reservoir and transport medium. While this study focused on an isomer, it points to the likelihood of 4-HPDTP being present in similar samples.

Atmospheric transport is a key distribution pathway for parent organophosphates like TPHP. nih.govaaqr.org Although direct atmospheric detection of 4-HPDTP is not widely documented, its formation from parent compounds present in the gas and particulate phases is expected.

The primary origin of 4-HPDTP in the environment is as a transformation product of TPHP. acs.orgnih.govnih.gov TPHP undergoes metabolic processes in organisms through hydrolysis and hydroxylation, leading to the formation of DPHP and hydroxylated TPHP (OH-TPHP), respectively. acs.org In human liver fractions, TPHP is transformed into DPHP (25%), OH-TPHP (45%), and dihydroxy-TPHP (30%). acs.org

The formation of 4-HPDTP has been well-documented in various organisms. In a study involving Japanese medaka fish exposed to environmentally relevant concentrations of TPHP, 4-HPDTP was detected in the liver at concentrations ranging from 68.4 to 1237 ng/g lipid weight, which were comparable to the levels of the parent TPHP. acs.org This demonstrates significant in-vivo conversion. Similarly, 4-HPDTP is a recognized human metabolite and a specific biomarker for TPHP exposure, frequently detected in urine samples. nih.govresearchgate.net Fungal cultures have also been shown to metabolize related organophosphate esters to hydroxylated products. nih.gov

Table 1: Detection of 4-HPDTP and its Parent Compound (TPHP) in Biotic Samples

| Compound | Matrix | Organism | Concentration Range | Reference |

|---|---|---|---|---|

| This compound (4-HPDTP) | Liver | Japanese Medaka (Oryzias latipes) | 68.4–1237 ng/g lipid weight | acs.org |

| Triphenyl phosphate (TPHP) | Liver | Japanese Medaka (Oryzias latipes) | 485–1594 ng/g lipid weight | acs.org |

| This compound (4-OH-TPHP) | Urine | Human | Frequently detected (>80% of samples) | researchgate.net |

Environmental Transport and Mobility

The transport and mobility of 4-HPDTP are governed by its physicochemical properties, which differ from both its parent compound, TPHP, and its co-metabolite, DPHP. The introduction of a hydroxyl group makes 4-HPDTP more polar than TPHP but less polar than DPHP.

The adsorption of a chemical to soil and sediment is a key factor determining its mobility. This behavior is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.org

Direct experimental data on the Koc for 4-HPDTP is scarce. However, its behavior can be inferred by examining its parent and related metabolites.

Triphenyl phosphate (TPHP) is a lipophilic compound with a high log Kow (4.6) and a high soil adsorption coefficient (Koc > 2000), which indicates it is expected to be immobile in soil and preferentially adsorbs to organic matter in soil and sediment. industrialchemicals.gov.au

Diphenyl phosphate (DPHP/DPP) , being an ionized species at typical environmental pH, is more water-soluble. Studies have shown its sorption to surficial sediments is low, with a reported average log Koc value of 2.30 ± 0.42. researchgate.netnih.gov

Given that 4-HPDTP is a hydroxylated derivative of TPHP, it is more polar than its parent compound. The calculated XLogP3 value for 4-HPDTP is 4.2, which is lower than that of TPHP, suggesting it would be less adsorptive. nih.gov Its mobility would therefore be expected to be greater than TPHP but likely less than the more mobile DPHP.

Table 2: Physicochemical Properties and Adsorption Coefficients of 4-HPDTP and Related Compounds

| Compound | Log Kow | Log Koc | Mobility Classification | Reference |

|---|---|---|---|---|

| Triphenyl phosphate (TPHP) | 4.6 | >3.3 (>2000) | Immobile | industrialchemicals.gov.au |

| This compound (4-HPDTP) | 4.2 (calculated) | Data not available | Expected to be intermediate | nih.gov |

| Diphenyl phosphate (DPHP) | Data not available | 2.30 | Medium to High | researchgate.netnih.gov |

The potential for 4-HPDTP to be transported in the environment is directly related to its adsorption characteristics.

In aquatic systems , the parent compound TPHP tends to partition from the water column to sediment. industrialchemicals.gov.au In contrast, the more water-soluble metabolite DPHP is expected to remain predominantly in the water compartment, making it more mobile and capable of long-range transport via waterways. industrialchemicals.gov.au As 4-HPDTP has intermediate polarity, it would likely exhibit behavior between these two extremes, with some portion remaining in the water column and being transported with currents, while another portion partitions to suspended solids and sediments.

In terrestrial systems , the high adsorption of TPHP limits its mobility in soil, reducing the potential for groundwater contamination. industrialchemicals.gov.au Conversely, the low sorption of DPHP suggests it can be rapidly transported through soil profiles and potentially contaminate groundwater. researchgate.netnih.gov The mobility of 4-HPDTP in soil is expected to be greater than TPHP, suggesting a higher potential for leaching compared to its parent compound, though likely not as high as DPHP.

Considerations for Bioaccumulation Potential

The potential for this compound (4-H PDPP) to bioaccumulate in organisms is a significant aspect of its environmental risk profile. As a primary metabolite of the widely used flame retardant Triphenyl phosphate (TPhP), its presence in biological systems is closely linked to the exposure of organisms to the parent compound. nih.govsci-hub.senih.gov

Studies on aryl-organophosphate flame retardants (aryl-OPFRs), including TPhP, indicate a potential for bioaccumulation in both wild organisms and humans. sci-hub.sesci-hub.se However, the metabolic transformation of TPhP into 4-H PDPP and other derivatives generally leads to compounds with a reduced potential for bioaccumulation compared to the parent compound. oaepublish.com This is supported by estimations from the EPA's T.E.S.T. program, which show that the octanol-water partition coefficient (log Kₒw) values, a key indicator of bioaccumulation potential, are lower for the major metabolites of organophosphate flame retardants (OPFRs) than for their parent compounds. oaepublish.com For instance, 4-H PDPP has a calculated XLogP3 value of 4.2. nih.gov

Despite a generally lower bioaccumulation potential compared to its parent compound, 4-H PDPP has been detected in the tissues of aquatic organisms. In a study involving Japanese medaka (Oryzias latipes) exposed to TPhP, 4-H PDPP was found in the fish livers at concentrations ranging from 68.4 to 1237 ng/g lipid weight, which were comparable to the concentrations of the parent TPhP. acs.orgacs.orgresearchgate.net This detection in tissues confirms that while its potential may be limited, uptake and accumulation in organisms do occur.

| Compound | Finding | Organism/System | Reference |

|---|---|---|---|

| Aryl-OPFRs (general) | Considered to have relatively high bioaccumulation potential. | Wild organisms and humans | sci-hub.sesci-hub.se |

| OPFR Metabolites (general) | Log Kₒw values are lower than parent compounds, indicating limited bioaccumulation potential. | EPA T.E.S.T. Program Estimation | oaepublish.com |

| This compound (4-H PDPP) | Detected in liver tissue at concentrations of 68.4–1237 ng/g lipid weight. | Japanese medaka (Oryzias latipes) | acs.orgacs.orgresearchgate.net |

Degradation Pathways and Mechanisms

The persistence of 4-H PDPP in the environment is largely determined by its susceptibility to various degradation processes. Both microbial and abiotic pathways, particularly photolysis, play crucial roles in its breakdown and transformation.

Microbial activity is a primary driver for the degradation of OPFRs in environmental systems like soil and sediment. hep.com.cnnih.gov The breakdown of these compounds is often initiated by enzymatic action, carried out by diverse microbial communities.

The principal mechanism for the microbial degradation of 4-H PDPP and its parent compound, TPhP, is enzymatic hydrolysis. asm.org This process involves the cleavage of the phosphoester bonds by enzymes such as phosphoesterases (including phosphotriesterases) and alkaline phosphatases. nih.gov The hydrolysis of TPhP initially yields diphenyl phosphate (DPHP) and phenol (B47542). Subsequently, DPHP can be further hydrolyzed to phosphoric acid and additional phenol. In the specific biotransformation of TPhP to 4-H PDPP, a hydroxylation reaction occurs on one of the phenyl rings, a process often catalyzed by monooxygenase or dioxygenase enzymes. researchgate.net This hydroxylated intermediate can then undergo further enzymatic cleavage of its ester bonds.

Specific bacterial genera have been identified as highly efficient degraders of aryl-OPFRs. Consortia of different microbial species often exhibit enhanced degradation capabilities compared to single strains. mdpi.comscholarsresearchlibrary.com

Sphingopyxis and related genera: Members of the Sphingomonadaceae family, particularly the genus Sphingopyxis, are frequently implicated in the degradation of OPFRs. asm.orgnih.gov A consortium of Rhodococcus and Sphingopyxis was shown to rapidly degrade TPhP, using it as a sole carbon source. nih.govresearchgate.net Studies have demonstrated that Sphingopyxis sp. can efficiently degrade TPhP, highlighting its key role in the process. researchgate.net Furthermore, bacteria from the related genera Sphingomonas and Sphingobium have been isolated for their ability to break down chlorinated OPFRs. asm.org

Pseudarthrobacter: This genus has also been identified as a key player in OPFR degradation. A microbial consortium designated GYY, which was dominated by Pseudarthrobacter and Sphingopyxis, was capable of metabolizing 92.2% of TPhP within just 4 hours. hep.com.cn The presence of Pseudarthrobacter in sludge has been linked to the degradation of various OPFRs. researchgate.net

| Microorganism/Consortium | Target Compound(s) | Key Findings | Reference |

|---|---|---|---|

| Rhodococcus-Sphingopyxis consortium | Aryl-OPFRs (TPhP, TCrP, EHDPP) | Rapid degradation of TPhP with a half-life of 4.53 hours. | nih.govresearchgate.net |

| Consortium GYY (Pseudarthrobacter, Sphingopyxis) | Triphenyl phosphate (TPhP) | Degraded 92.2% of TPhP within 4 hours. | hep.com.cn |

| Sphingomonas sp. and Sphingobium sp. | Chlorinated OPFRs (TCEP, TDCPP) | Degraded compounds by hydrolyzing phosphotriester bonds. | asm.org |

The biodegradation of TPhP, which leads to the formation of 4-H PDPP, involves several identifiable intermediate products. The primary metabolic pathway proceeds through hydrolysis and hydroxylation.

The initial step is the formation of diphenyl phosphate (DPHP), which is a major metabolite of many aryl phosphates. nih.govnih.gov Studies analyzing the biodegradation of tert-butylphenyl diphenyl phosphate, a structurally similar compound, identified phenol, tert-butylphenol, and diphenyl phosphate as breakdown products. nih.gov In the degradation of TPhP by the fungus Pycnoporus sanguineus, metabolites were identified that indicated biotransformation occurred through oxidative cleavage, hydroxylation, and methylation, leading to products like DPHP and hydroxylated TPhP (OH-TPHP), which includes 4-H PDPP. researchgate.net

Therefore, the degradation sequence can be summarized as the transformation of TPhP into hydroxylated forms like 4-H PDPP and its subsequent breakdown into simpler compounds such as DPHP and ultimately phenol.

In addition to microbial action, photolytic degradation, driven by sunlight, is an important transformation pathway for OPFRs in aquatic environments and in the atmosphere. nih.govnih.gov This process can occur through two main mechanisms:

Direct Photolysis: This involves the direct absorption of UV light by the 4-H PDPP molecule, leading to the cleavage of its chemical bonds.

Indirect Photolysis: This process is mediated by photosensitizers naturally present in water, such as nitrate (B79036) ions (NO₃⁻), iron ions (Fe³⁺), and humic acids. These substances absorb sunlight and produce highly reactive oxygen species, most notably hydroxyl radicals (•OH), which then attack and degrade the 4-H PDPP molecule. nih.gov

Studies have shown that the presence of natural photosensitizers significantly increases the rate of phosphate release from the degradation of model organic phosphorus compounds. nih.gov However, other substances, like bicarbonate ions (HCO₃⁻), can inhibit the process by scavenging the reactive radicals. nih.gov Atmospheric conditions also play a role; for instance, temperature has been observed to negatively affect the transformation of TPhP to 4-H PDPP in airborne particulate matter. vilniustech.lt

Environmental Distribution, Fate, and Transformation of 4 Hydroxyphenyl Diphenyl Phosphate

2 Phototransformation

The degradation of 4-HPhDP in the environment is influenced by sunlight. Abiotic transformation processes, including phototransformation, are significant pathways for its breakdown. acs.org Studies have shown that organophosphate flame retardants, a class to which 4-HPhDP belongs, can undergo degradation upon exposure to UV irradiation. The presence of reactive species such as hydroxyl radicals (•OH), which are naturally formed in sunlit waters, can accelerate this process. While specific kinetic data for 4-HPhDP's reaction with hydroxyl radicals are not extensively detailed in the provided results, the general behavior of related compounds suggests this is a relevant degradation pathway.

The phototransformation of 4-HPhDP can lead to the formation of various byproducts. While specific studies exhaustively detailing all phototransformation products of 4-HPhDP were not found, it is known that hydroxylated organophosphate esters (OH-OPEs) are common biotic and abiotic transformation products of organophosphate esters (OPEs). acs.org The detection of these hydroxylated metabolites in environmental samples suggests that similar transformation processes occur for 4-HPhDP in aquatic environments. acs.org For its parent compound, triphenyl phosphate (TPhP), major phase I metabolites include diphenyl phosphate (DPHP) and both para- and meta-hydroxyphenyl diphenyl phosphate. oaepublish.com This indicates that further hydroxylation or cleavage of the phosphate ester bonds are likely outcomes of phototransformation.

3 Chemical Hydrolysis in Aqueous Environments

The stability of 4-HPhDP in water is significantly affected by pH. The hydrolysis of phosphate esters can be influenced by the acidity or alkalinity of the surrounding medium. While specific kinetic data for 4-HPhDP across a range of pH values were not available in the search results, studies on similar compounds, such as 4-nitrophenyl diphenyl phosphate (NPDPP), have been investigated, demonstrating that hydrolysis occurs and can be monitored. rsc.org The presence of moisture in the starting materials for the synthesis of phenylphosphate esters can lead to increased acidity in the final product, which in turn can affect hydrolytic stability. justia.com Generally, the hydrolysis of organophosphate esters can be catalyzed by both acid and base, with reaction rates varying accordingly.

The chemical hydrolysis of 4-HPhDP in aqueous environments is expected to yield stable breakdown products. The hydrolysis pathway for organophosphate esters typically involves the cleavage of the ester bonds, which would lead to the formation of phosphate diesters. uantwerpen.be For 4-HPhDP, this would likely result in the formation of diphenyl phosphate (DPHP) and hydroquinone. DPHP is a known principal degradation product of the related compound triphenyl phosphate (TPhP). industrialchemicals.gov.au

4 Thermal Decomposition Processes

The thermal stability and decomposition of 4-HPhDP are important considerations, particularly in industrial settings and high-temperature environments. Diphenyl phosphate esters generally exhibit significant thermal resistance. Thermogravimetric studies on related diphenyl phosphate esters show a degradation onset temperature of around 289°C. nih.gov The decomposition process for organophosphorus compounds often involves an initial degradation via the elimination of a phosphorus acid. nih.gov For aryl phosphates, this process occurs at a somewhat lower rate compared to alkyl phosphates. nih.gov The residue remaining after thermal degradation of diphenyl esters can be substantial, suggesting the formation of thermally stable phosphorus-containing compounds. nih.gov Analysis of the decomposition products often reveals the presence of the corresponding phosphorus acids, providing insight into the degradation pathways.

5 Other Abiotic Transformation Routes (e.g., Oxidation, Ozonolysis)

Besides photolysis and hydrolysis, other abiotic processes such as oxidation and ozonolysis can contribute to the transformation of 4-HPhDP in the environment. Four major indoor transformation pathways for organophosphate compounds have been identified, including oxidation, hydrolysis, HOCl electrophilic addition, and ozonolysis. acs.org Oxidation products of some organophosphorus compounds have been detected at higher concentrations than hydrolysis products in house dust, indicating the significance of this pathway. acs.org While specific studies on the oxidation and ozonolysis of 4-HPhDP were not identified, the presence of unsaturated bonds in related compounds makes them susceptible to such reactions. acs.org

Advanced Analytical Methodologies for Research and Monitoring

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating 4-OH-TPHP from complex matrices such as urine, wastewater, and consumer products, enabling its accurate quantification. nih.govuantwerpen.bekennesaw.edu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of 4-OH-TPHP and other organophosphate flame retardant (OPFR) metabolites. nih.govnih.gov This method offers high sensitivity and specificity, making it ideal for detecting the low concentrations typically found in biological and environmental samples. mdpi.com

Research Findings:

A study in 2022 detailed a rapid QuEChERS-based UPLC-MS/MS method for determining OPFR metabolites in human urine. This research highlighted that 4-OH-TPHP is predominantly present in its conjugated form in urine. nih.govhkbu.edu.hk The method demonstrated satisfactory recovery rates (87.8–119%) and low method quantitation limits (3.66–159 ng/L). nih.gov

Another study developed an analytical procedure for the simultaneous quantification of 14 PFR metabolites in human urine using LC-MS/MS. For 4-hydroxyphenyl phenyl phosphate (B84403) (a related compound), the method detection limit was 0.66 ng/mL. nih.gov

In wastewater analysis, an LC-MS/MS method was developed and validated for monitoring biomarkers of exposure to PFRs. For 4-hydroxyphenyl diphenyl phosphate (HO-TPHP), the method showed a recovery of 46% with Bond-Elut C18 solid-phase extraction cartridges. uantwerpen.be The method detection and quantitation limits for a range of PFR metabolites were as low as 0.5 ng L-1 and 1.6 ng L-1, respectively. uantwerpen.be

Table 1: Performance of LC-MS/MS Methods for OPFR Metabolite Analysis

| Analyte/Method | Matrix | Recovery Rate | Method Detection/Quantitation Limit | Reference |

| 4-OH-TPHP (UPLC-MS/MS) | Human Urine | 87.8–119% | MQL: 3.66–159 ng/L | nih.gov |

| 4-hydroxyphenyl phenyl phosphate (LC-MS/MS) | Human Urine | 87-112% | MDL: 0.66 ng/mL | nih.gov |

| HO-TPHP (LC-MS/MS) | Wastewater | 46% (Bond-Elut C18) | MDL: 0.5-19 ng/L, MQL: 1.6-65 ng/L | uantwerpen.be |

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS/MS) serves as a complementary technique to LC-MS/MS for the analysis of 4-OH-TPHP and other OPFRs. kennesaw.edumdpi.com While some OPFR metabolites may require derivatization to increase their volatility for GC analysis, GC-MS/MS provides excellent separation efficiency and is particularly useful for identifying a wide range of volatile and semi-volatile compounds in complex mixtures. acs.orgnih.govnih.gov

Research Findings:

GC-MS/MS has been successfully used for the screening of potential migrants from food can coatings, including organophosphate compounds. nih.gov

For the analysis of OPFRs in raw materials used in polyurethane production, a GC-MS/MS method was developed to identify and quantify compounds like triethyl phosphate and triphenyl phosphate. kennesaw.edu

In human biomonitoring studies, GC-MS/MS has been employed to analyze various PFR metabolites in urine, often requiring a derivatization step. acs.org

Spectroscopic Approaches for Structural and Mechanistic Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of 4-OH-TPHP and for investigating the mechanisms of its formation and degradation. nih.govacs.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly phosphorus-31 NMR (³¹P NMR), is a powerful tool for the structural characterization of organophosphorus compounds. nih.govmdpi.com ³¹P NMR is highly specific to the phosphorus nucleus, providing valuable information about the chemical environment and bonding of the phosphate group. mdpi.comnih.gov

Research Findings:

³¹P NMR has been used to identify and quantify impurities in the synthesis of flame retardants. nih.gov The chemical shifts in ³¹P NMR are sensitive to the structure of the phosphate esters. For instance, a study on the selective removal of a phenyl group from alkyl diphenyl phosphates reported distinct ³¹P NMR spectra for diphenyl phosphate. researchgate.net

The technique is also applied in metabolomics to study the disturbances caused by OPFRs in biological systems. nih.gov

A benchmark study on diethylphosphate (B48627) and a structurally constrained phosphate highlighted the importance of considering both structural and dynamical components for the reliable interpretation of ³¹P NMR parameters. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. In the context of 4-OH-TPHP, FTIR can confirm the presence of key structural features such as P-O-C (aryl) and phenolic O-H bonds. analis.com.myresearchgate.net

Research Findings:

FTIR analysis of polymeric materials has been used to identify the presence of phosphate esters. For example, in the characterization of bisphenol A bis(diphenyl phosphate) (PBDP), strong absorption bands corresponding to P=O and P-O-C stretching were observed. researchgate.net

FTIR has also been employed in combination with other techniques to characterize materials containing organophosphorus compounds and to study their decomposition. d-nb.infochromatographyonline.com For instance, the FTIR spectrum of a bisphenol derived from cashew nut shell liquid showed a broad absorption band for the phenolic hydroxyl group and an absorption band for Ar–O–Ar stretching. researchgate.net

X-ray Fluorescence (XRF) Spectrometry

X-ray Fluorescence (XRF) spectrometry is an elemental analysis technique that can detect the presence of phosphorus. ecocenter.org While not capable of identifying the specific molecular structure of 4-OH-TPHP, it serves as a rapid screening tool to indicate the presence of phosphorus-containing compounds in various materials. ecocenter.org

Research Findings:

Portable XRF (pXRF) has proven to be a viable method for in-field geochemical analysis in phosphate investigations, providing real-time quantification of phosphates. evidentscientific.com

High Definition XRF (HD XRF) can detect elements heavier than aluminum, and while phosphorus detection is weak, its presence in a sample can suggest the presence of phosphorus-based flame retardants. ecocenter.org However, a "not detected" result for phosphorus by XRF does not rule out its presence. ecocenter.org

Challenges in XRF analysis of phosphate-containing materials include matrix effects, particle size, and water content, which can affect the accuracy of the measurements. nih.gov

Table 2: Summary of Spectroscopic Techniques for 4-OH-TPHP Analysis

| Technique | Information Provided | Application Example | Reference |

| ³¹P NMR | Chemical environment of phosphorus nucleus, structural elucidation. | Identifying impurities in flame retardant synthesis. | nih.gov |

| FTIR | Presence of functional groups (e.g., P-O-C, O-H). | Characterizing polymeric materials containing phosphate esters. | researchgate.net |

| XRF | Elemental composition (presence of phosphorus). | Screening materials for phosphorus-based flame retardants. | ecocenter.org |

Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, making it valuable for the identification and characterization of chemical compounds. While direct Raman spectroscopic studies specifically on 4-HPhDPP are not extensively documented in publicly available research, the principles of the technique are broadly applicable to organophosphate compounds. nih.govnih.govmdpi.comacs.orgresearchgate.netnih.gov

In the context of organophosphate flame retardants (OPFRs), Raman spectroscopy can be used to:

Identify molecular structures: The Raman spectrum of a molecule is unique and acts as a chemical fingerprint. Specific vibrational modes associated with the phosphate group (P=O), phenyl rings (C-C stretching), and the hydroxyl group (O-H stretching) in 4-HPhDPP would produce characteristic peaks in its Raman spectrum.

Analyze material composition: In studies of polymers and other materials where 4-HPhDPP might be used as a flame retardant, Raman spectroscopy can help determine the presence and distribution of the additive within the material matrix. researchgate.net

Monitor chemical transformations: Changes in the Raman spectrum can indicate alterations in the chemical structure of 4-HPhDPP, such as those occurring during degradation or transformation processes. For instance, the disappearance or shift of the hydroxyl peak could signify its involvement in a chemical reaction.

Research on related compounds, such as p-hydroxyphenacyl caged phosphates, has utilized time-resolved resonance Raman (ps-TR³) spectroscopy to investigate reaction kinetics and mechanisms. nih.gov This advanced application of Raman spectroscopy provides insights into the dynamic processes of bond cleavage and formation, which could be extrapolated to study the environmental or biological transformations of 4-HPhDPP.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which combine a separation method with a detection method, are powerful tools for the analysis of complex mixtures. nih.govchemijournal.comresearchgate.netspectroscopyonline.com These techniques offer high sensitivity and specificity, making them indispensable for the trace analysis of environmental contaminants like 4-HPhDPP.

Pyrolysis Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Material Studies

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a robust analytical technique used to analyze the composition of complex, non-volatile materials, including polymers and their additives. researchgate.netnih.govresearchgate.netifremer.frresearchgate.netnih.govmdpi.com This method involves thermally decomposing a sample in an inert atmosphere, separating the resulting volatile fragments by gas chromatography, and identifying them using mass spectrometry.

For the study of materials potentially containing 4-HPhDPP, Py-GC/MS offers several advantages:

Direct analysis of solid samples: It eliminates the need for complex and time-consuming solvent extraction procedures, reducing the risk of sample contamination. ifremer.frresearchgate.net

Simultaneous analysis of polymer and additives: The technique can provide information on both the polymer matrix and the flame retardants present in a single analysis. researchgate.netifremer.fr

Identification of thermal degradation products: By analyzing the fragments produced during pyrolysis, researchers can gain insights into the thermal stability and decomposition mechanisms of 4-HPhDPP within a material.

Hyphenated MS Techniques for Transformation Product Profiling

The environmental and biological transformation of 4-HPhDPP can lead to the formation of various metabolites and degradation products. nih.govnih.govnih.gov Hyphenated mass spectrometry (MS) techniques, particularly those coupled with liquid chromatography (LC), are essential for the identification and quantification of these transformation products. nih.govchemijournal.comspectroscopyonline.com

LC-MS/MS, a tandem mass spectrometry technique, is widely used for its high sensitivity and selectivity in analyzing complex environmental and biological samples. chemijournal.com This method allows for the separation of 4-HPhDPP and its transformation products from the sample matrix, followed by their precise mass analysis. The fragmentation patterns obtained in MS/MS provide structural information that is crucial for identifying unknown metabolites.

Key applications of hyphenated MS techniques in the study of 4-HPhDPP transformation include:

Metabolite Identification: In human and wildlife exposure studies, LC-MS/MS is used to detect and identify hydroxylated and other metabolites of organophosphate flame retardants in biological matrices like urine. nih.govnih.gov this compound itself is a known metabolite of triphenyl phosphate (TPHP). nih.govnih.gov

Environmental Degradation Studies: These techniques can be used to monitor the degradation of 4-HPhDPP in various environmental compartments, such as water and soil, and to identify the resulting breakdown products.

Quantitative Analysis: Stable isotope-labeled internal standards, such as this compound-d10, can be used in conjunction with LC-MS/MS for accurate quantification of 4-HPhDPP and its metabolites. medchemexpress.com

The following table summarizes the mass spectrometry data for this compound from the PubChem database, which is crucial for its identification in hyphenated MS analyses. nih.gov

| Parameter | Value |

| Precursor m/z | 343.073 |

| Precursor Adduct | [M+H]+ |

| Ionization Mode | Positive |

| Collision Energy | 5 eV, 10 eV |

Advanced Sample Preparation and Extraction Methods for Environmental Matrices

The accurate analysis of 4-HPhDPP in environmental matrices such as water, soil, and sediment necessitates efficient sample preparation and extraction techniques. researchgate.netmdpi.comnih.govagriculturejournals.czmdpi.comillinois.edu The goal of these methods is to isolate the target analyte from complex sample matrices and concentrate it to a level suitable for instrumental analysis.

Commonly used extraction techniques for organic contaminants in environmental samples include:

Solid-Phase Extraction (SPE): This is a widely used method for extracting and concentrating organic compounds from aqueous samples. acs.org For the analysis of organophosphate flame retardant metabolites in urine, Oasis WAX cartridges have been employed. acs.org

Liquid-Solid Extraction (LSE): This technique is used for extracting analytes from solid samples like soil and sediment using an appropriate solvent. mdpi.com

Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): These techniques use elevated temperatures and pressures to increase the efficiency and speed of solvent extraction from solid matrices. researchgate.netmdpi.com The choice of solvent is critical for achieving high recovery rates. mdpi.com

Matrix Solid-Phase Dispersion (MSPD): This method combines extraction and cleanup into a single step, making it an efficient technique for preparing complex solid and semi-solid samples. researchgate.net

The selection of the most appropriate extraction method depends on the physicochemical properties of 4-HPhDPP, the nature of the environmental matrix, and the subsequent analytical technique to be used. For instance, a study on the extraction of various antibiotics from soil found that a mixture of acetonitrile (B52724) and water was effective for accelerated solvent extraction. mdpi.com Similar optimization would be necessary for 4-HPhDPP.

Multi-Omics Approaches in Mechanistic Environmental Studies

Multi-omics approaches, which involve the comprehensive analysis of different types of biological molecules (e.g., metabolites, transcripts), are increasingly being used to understand the mechanisms of action of environmental contaminants. usask.canih.govfrontiersin.orgmdpi.comillumina.combiorxiv.org For 4-HPhDPP, metabolomics and transcriptomics can provide valuable insights into its biological effects at the molecular level.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. usask.cametabolomicsworkbench.org Changes in the metabolome can provide a direct functional readout of the physiological state of an organism in response to an environmental stressor. In the context of 4-HPhDPP, metabolomics studies could reveal alterations in key metabolic pathways, such as energy metabolism or lipid metabolism, following exposure. For example, studies on the related compound diphenyl phosphate (DPhP) in zebrafish have shown that it can disrupt energy metabolism. usask.ca

Transcriptomics involves the study of the complete set of RNA transcripts that are produced by the genome at a specific time. nih.govfrontiersin.orgmdpi.comillumina.combiorxiv.org High-throughput RNA sequencing (RNA-Seq) can reveal changes in gene expression patterns in response to chemical exposure, providing clues about the underlying toxicological mechanisms. illumina.com For instance, transcriptomic analysis of zebrafish exposed to DPhP revealed the downregulation of genes involved in fatty acid oxidation. usask.ca Similar studies on 4-HPhDPP could identify specific genes and pathways that are affected by this compound.

The integration of metabolomics and transcriptomics data can provide a more holistic understanding of the biological response to 4-HPhDPP exposure, linking changes in gene expression to functional changes at the metabolic level. usask.ca This dual-omics approach has been successfully used to elucidate the toxicological mechanisms of other environmental contaminants. usask.ca

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, CASSCF)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-OH-DPP. Methods like Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) are employed to model the molecule's electronic structure and predict its chemical behavior.

DFT is a widely used computational method to investigate the electronic structure and reactivity of molecules like 4-OH-DPP. rsc.orgchalcogen.ro By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine the HOMO-LUMO energy gap, which is a crucial indicator of the molecule's kinetic stability and chemical reactivity. chalcogen.ro A smaller HOMO-LUMO gap suggests higher reactivity. chalcogen.ro

Key reactivity descriptors that can be calculated using the energies of these frontier molecular orbitals include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the electron-accepting capability.

These parameters provide a quantitative basis for understanding the molecule's reactivity towards other chemical species. acs.orgacs.org

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface of the molecule. uni-muenchen.deacs.org The MEP map identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For 4-OH-DPP, the oxygen atoms of the phosphate (B84403) group and the hydroxyl group are expected to be the most electron-rich sites, making them susceptible to electrophilic attack, while the hydrogen atoms are electron-poor. uni-muenchen.detandfonline.com

Natural Bond Orbital (NBO) analysis is also employed to understand intramolecular charge transfer and the stability arising from hyperconjugative interactions within the molecule. acs.org

Table 1: Computed Molecular Properties of 4-Hydroxyphenyl diphenyl phosphate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C18H15O5P | PubChem researchgate.net |

| Molecular Weight | 342.3 g/mol | PubChem researchgate.net |

| XLogP3 | 4.2 | PubChem researchgate.net |

| Hydrogen Bond Donor Count | 1 | PubChem researchgate.net |

| Hydrogen Bond Acceptor Count | 5 | PubChem researchgate.net |

| Rotatable Bond Count | 4 | PubChem researchgate.net |

Computational methods are invaluable for elucidating the complex mechanisms of photochemical reactions and degradation pathways. Studies on related p-hydroxyphenacyl caged phosphate compounds, including diphenyl phosphate, utilize CASSCF and DFT calculations to model their photochemistry. nih.gov

These theoretical investigations reveal that upon UV excitation, the molecule can transition to an excited singlet state, followed by intersystem crossing to a triplet state. nih.gov The deprotection reaction, leading to the cleavage of the phosphate group, is often triggered from this triplet state. nih.gov DFT calculations have also been used to explore the biotransformation of phenolic compounds, like triclosan, through phenol (B47542) coupling mechanisms catalyzed by cytochrome P450 enzymes. researchgate.net This suggests a potential pathway for the degradation of 4-OH-DPP in biological systems, where a diradical mechanism facilitated by the enzyme leads to either hydroxylation or the coupling of phenolic moieties. researchgate.net

DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. tandfonline.comd-nb.infoacs.org

Vibrational Spectra (FT-IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. tandfonline.com By comparing the calculated spectra with experimental FT-IR and Raman data, a detailed assignment of the vibrational modes to specific functional groups and bond vibrations can be achieved. tandfonline.comnih.gov

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, allows for the calculation of nuclear magnetic shielding constants. escholarship.orgfaccts.de These can be converted to chemical shifts (¹H and ¹³C NMR) and compared with experimental spectra to confirm the molecular structure. tandfonline.comescholarship.org Computational prediction is particularly useful for assigning signals in complex spectra and for distinguishing between isomers. chemrxiv.org

Electronic Spectra (UV-Vis): TD-DFT calculations are used to predict the electronic absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions. d-nb.inforesearchgate.net These calculations help to understand the nature of the transitions, often identified as π→π* or n→π* transitions, and can show good agreement with experimental UV-Vis spectra. tandfonline.comacs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular interactions and processes that is complementary to the static picture from quantum chemical calculations.

MD simulations are crucial for understanding how 4-OH-DPP interacts with its environment, particularly in aqueous media. For related phototrigger compounds, Car-Parrinello MD simulations have been combined with DFT calculations to reveal the explicit role of water molecules. nih.gov These simulations show that water can form hydrogen-bonded bridges that assist in proton or hydrogen atom transfer during photochemical reactions, which is a key step in the deprotection process. nih.gov The presence of water can be essential for these reactions to occur, a phenomenon not observed in non-protonic solvents like acetonitrile (B52724). nih.gov Ab initio MD simulations of phosphates in water have also been used to provide a detailed microscopic understanding of their hydration shells, analyzing the structure, dynamics, and lifetimes of hydrogen bonds. uni-muenchen.de

The fate and transport of 4-OH-DPP in the environment are governed by its interactions with soil and sediment components. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations are a powerful tool for studying the adsorption of organic phosphates onto mineral surfaces. frontiersin.orgrsc.orgsemanticscholar.org

These simulations can model the interface between the phosphate molecule, water, and a mineral surface (like goethite or diaspore) to investigate binding mechanisms. frontiersin.orgsemanticscholar.org Key insights from such studies include:

Binding Motifs: Identification of the specific ways the phosphate group binds to the mineral surface, such as forming monodentate (one point of attachment) or bidentate (two points of attachment) inner-sphere complexes. rsc.orgsemanticscholar.org

Interaction Energies: Calculation of the strength of the adsorption, which helps to predict how strongly the molecule will be retained by soil particles. rsc.org

Role of Water: Understanding how interfacial water molecules mediate the interaction, for example, by forming hydrogen bonds with both the phosphate and the mineral surface, and by influencing proton transfer processes at the interface. rsc.orgsemanticscholar.org

These computational approaches provide a molecular-level understanding of the adsorption processes that are critical for assessing the environmental mobility and bioavailability of this compound.

In Silico Modeling for Transformation Product Prediction

Computational, or in silico, modeling has emerged as a powerful tool for predicting the environmental and metabolic fate of chemical compounds. For this compound, these models are instrumental in identifying potential transformation products that may be formed through various reactions.

The identification of unknown compounds, such as the transformation products of this compound, relies heavily on matching their analytical spectra against reference libraries. A spectral library is a database containing the stored spectral information of known compounds. While large commercial databases like NIST and Wiley exist, they are often based on low-resolution mass spectrometry (LRMS) data. Consequently, specialized, high-resolution mass spectrometry (HRMS) databases are often developed in-house or through collaborative research efforts. massbank.eu

For this compound, detailed mass spectral data is available in public repositories, which can be used to build and enrich these databases. massbank.eunih.gov For instance, liquid chromatography-electrospray ionization-quadrupole time-of-flight (LC-ESI-QTOF) mass spectrometry has been used to characterize the compound. massbank.eunih.gov

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Accession ID | MSBNK-Antwerp_Univ-AN119801 | PubChem nih.gov |

| Instrument | Agilent 6560 QTOF | PubChem nih.gov |

| Ionization Mode | Positive (ESI) | PubChem nih.gov |

| Precursor m/z | 343.073 | PubChem nih.gov |

| Precursor Adduct | [M+H]+ | PubChem nih.gov |

| Collision Energy | 5 eV | PubChem nih.gov |

| Top 5 Peaks (m/z) | 343.0738, 109.0281, 249.0319, 231.0203, 251.0452 | PubChem nih.gov |

In addition to experimental data, in silico spectral databases are being established to screen for previously unknown indoor transformation products of organophosphorus compounds (OPCs). acs.orgresearchgate.net One such approach involves developing an R package that uses defined indoor transformation pathways to predict potential products. acs.org By further predicting the MS² fragments for these theoretical products, a comprehensive in silico spectral library can be created. acs.orgresearchgate.net For example, a database consisting of 3,509 predicted OPCs and 28,812 MS² fragments was developed to aid in the identification of these compounds in indoor dust samples. acs.orgresearchgate.net This methodology allows for the tentative detection of numerous transformation products for which physical reference standards are not yet available. acs.org

Predicting the transformation of this compound involves understanding the chemical reactions it is likely to undergo in various environments. In silico tools can simulate these processes to predict the resulting products. acs.orgscholaris.ca

A notable example is the development of an R package named "indoortransformer," which models four predominant indoor transformation pathways for organophosphorus compounds: oxidation, hydrolysis, oxidation followed by hydrolysis, and other sequential reactions like ozonolysis. acs.org By applying these reaction rules to a list of seed chemicals, including various organophosphate esters, the model can generate a comprehensive list of potential transformation products. acs.orgresearchgate.net This approach predicted a total of 3,509 indoor transformation products from an initial list of 712 commercial OPCs. acs.org The major fragmentation pathways of OPCs are highly predictable, which allows for the computational generation of MS² spectra for these predicted molecules. acs.org

Other computational tools are also available for these predictions. The U.S. Environmental Protection Agency (EPA) has developed the Chemical Transformation Simulator (CTS) to predict the products of reactions like hydrolysis. scholaris.ca Similarly, software like ChemAxon's Metabolizer can predict first- and second-generation metabolites resulting from biochemical transformations. nih.gov These programs can assess the degradation rate of a parent compound and the formation rate of its products, helping to identify the most likely transformation pathways and stable metabolites. nih.gov For organophosphate flame retardants (OPFRs) in general, key metabolic pathways include O-dealkylation, hydroxylation, and conjugation with glutathione (B108866) or glucuronic acid. oaepublish.com

Structure-Property Relationship Studies

Structure-property and structure-activity relationship (SAR) studies are crucial in computational chemistry for estimating the physicochemical properties and biological activity of a chemical based on its molecular structure.

For organophosphate esters, metabolic rates have been shown to be structure-dependent. oaepublish.com In vitro studies on fish liver microsomes revealed that aryl-OPFRs, such as this compound, or OPFRs with a larger octanol-water partition coefficient (Log KOW) tend to have faster metabolism rates. oaepublish.com

Quantitative structure-property relationship (QSPR) models are also used to predict analytical properties. For instance, the calculated logarithm of the octanol-water partition coefficient (XlogP), a descriptor of a molecule's lipophilicity, can be used to predict the liquid chromatography (LC) retention times of organophosphorus compounds. acs.org This prediction is based on an additive model using molecular descriptors and chemical similarity. acs.org Incorporating predicted retention times into in silico spectral databases enhances the confidence of compound identification during suspect screening analysis. acs.org

Furthermore, quantitative structure-activity relationship (QSAR) models are employed to predict the biological activity of transformation products. nih.gov A consensus model, combining several individual QSAR models, can be used to predict properties like estrogen receptor (ER) binding activity for metabolites that may be formed from an inactive parent compound. nih.gov This allows for the screening of potentially harmful transformation products that might otherwise go undetected. nih.gov

Emerging Research Frontiers and Future Perspectives

Development of Novel Functional Materials Based on 4-Hydroxyphenyl Diphenyl Phosphate (B84403) Analogues

The unique chemical structure of 4-Hydroxyphenyl diphenyl phosphate, featuring both phosphate and phenolic hydroxyl groups, makes its analogues attractive building blocks for novel functional materials. Research is expanding beyond their traditional role as flame retardants to explore their potential in advanced polymers and other materials.

One promising area is the synthesis of functional polymers through the incorporation of organophosphorus monomers. mdpi.comacs.orgpageplace.de The presence of the phosphate group can impart inherent flame retardancy to the polymer backbone, while the hydroxyl group on the phenyl ring offers a site for further chemical modification. This allows for the creation of multifunctional polymers with tailored properties, such as enhanced thermal stability, improved mechanical strength, and specific chemical reactivity. For instance, the Kabachnik–Fields reaction provides a versatile method for synthesizing α-aminophosphonates, which can then be polymerized to create materials with metal-chelating properties. mdpi.com

Furthermore, the development of polymers from OPE analogues is being explored for applications in biomedicine and electronics. By modifying the substituents on the phenyl rings or the phosphate group, researchers can fine-tune the material's properties, such as biocompatibility, biodegradability, and dielectric constant. mdpi.com For example, polyphosphoesters are being investigated for their potential as biodegradable polymers for drug delivery systems. mdpi.com The synthesis of novel fluorene-based monomers containing bis(4-hydroxyphenyl) moieties highlights the interest in creating advanced polymers for various applications. researchgate.net

| Functional Material | Based on Analogue Type | Potential Application | Key Research Finding |

| Flame-Retardant Polymers | Organophosphorus-containing monomers | Electronics, textiles, building materials | Incorporation of phosphate groups into the polymer backbone provides inherent flame retardancy. mdpi.comresearchgate.net |

| Metal-Chelating Polymers | α-Aminophosphonate-containing polymers | Heavy metal remediation, catalysis | The Kabachnik–Fields reaction allows for the synthesis of polymers capable of binding metal ions. mdpi.com |

| Biodegradable Polymers | Polyphosphoesters | Drug delivery, tissue engineering | The ester linkages in the polymer backbone are susceptible to hydrolysis, leading to degradation. mdpi.com |

| High-Performance Polymers | Fluorene-based monomers | Electronics, aerospace | The rigid fluorene (B118485) structure can enhance the thermal and mechanical properties of the polymer. researchgate.net |

Enhanced Understanding of Environmental Biogeochemical Cycling

A critical area of ongoing research is to elucidate the complete biogeochemical cycle of this compound and other OPEs. This involves understanding their sources, transport, transformation, and ultimate fate in the environment. While this compound can be a metabolite of the flame retardant triphenyl phosphate (TPHP), it is also used in its own right, complicating its environmental tracking.